molecular formula C20H18N4OS2 B4286507 N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4286507
M. Wt: 394.5 g/mol
InChI Key: FKAHKTQXJLXFTG-UHFFFAOYSA-N
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Description

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Imidazole Ring: The imidazole ring is synthesized by the condensation of glyoxal, ammonia, and formaldehyde.

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole ring and the acetamide group, typically using thiol reagents and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzothiazole ring, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, often with catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazole and benzothiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring structure.

    Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used for their antimicrobial properties.

Uniqueness

N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the benzothiazole and imidazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-3-8-16-17(11-13)27-19(23-16)14-4-6-15(7-5-14)22-18(25)12-26-20-21-9-10-24(20)2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAHKTQXJLXFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

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